(S)-(-)-2-(Diphenylphosphoryl)-2'-ethyl-1,1'-binaphthyl
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Overview
Description
(S)-(-)-2-(Diphenylphosphoryl)-2'-ethyl-1,1'-binaphthyl is a complex organic compound that belongs to the class of phosphine oxides. This compound is characterized by the presence of a phosphoryl group attached to a naphthalene ring system, which is further substituted with ethyl and diphenyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Preparation Methods
The synthesis of (S)-(-)-2-(Diphenylphosphoryl)-2'-ethyl-1,1'-binaphthyl typically involves several steps:
From Halogenophosphines and Organometallic Reagents: This method involves the reaction of halogenophosphines with organometallic reagents to form the desired phosphine oxide.
From Metallated Phosphines: Metallated phosphines can be reacted with appropriate electrophiles to yield the target compound.
Addition of P–H to Unsaturated Compounds: The addition of phosphine hydrides to unsaturated compounds can also be employed to synthesize this compound.
Reduction of Phosphine Oxides: Phosphine oxides can be reduced under specific conditions to form the desired product.
C–P Coupling Reactions: Carbon-phosphorus coupling reactions are another method to synthesize this compound.
Chemical Reactions Analysis
(S)-(-)-2-(Diphenylphosphoryl)-2'-ethyl-1,1'-binaphthyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Scientific Research Applications
(S)-(-)-2-(Diphenylphosphoryl)-2'-ethyl-1,1'-binaphthyl has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-(-)-2-(Diphenylphosphoryl)-2'-ethyl-1,1'-binaphthyl involves its interaction with specific molecular targets and pathways. The phosphoryl group can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical and chemical processes .
Comparison with Similar Compounds
(S)-(-)-2-(Diphenylphosphoryl)-2'-ethyl-1,1'-binaphthyl can be compared with other similar compounds such as:
1.1’-Binaphthyl-2.2’-diphenyl phosphine: This compound also contains a naphthalene ring system and is used in similar applications.
Acylphosphine Oxides: These compounds share the phosphoryl group and are used as photoinitiators in various applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties .
Properties
IUPAC Name |
1-(2-diphenylphosphorylnaphthalen-1-yl)-2-ethylnaphthalene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H27OP/c1-2-25-21-22-26-13-9-11-19-30(26)33(25)34-31-20-12-10-14-27(31)23-24-32(34)36(35,28-15-5-3-6-16-28)29-17-7-4-8-18-29/h3-24H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVJHLVLOKOIQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H27OP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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